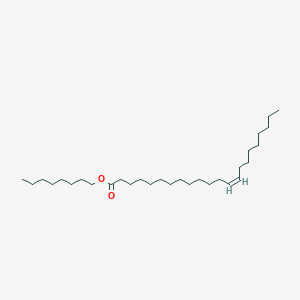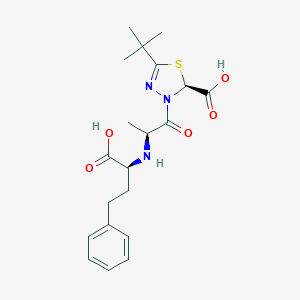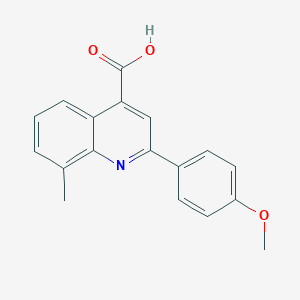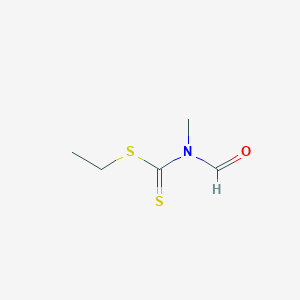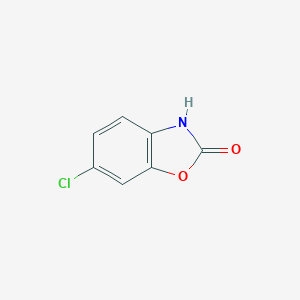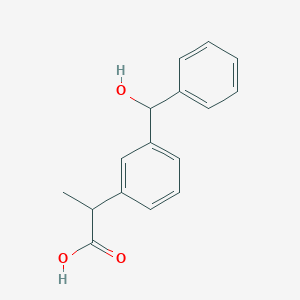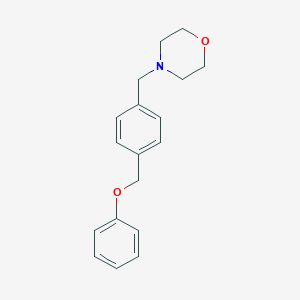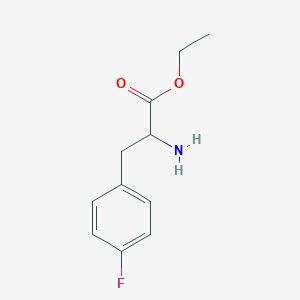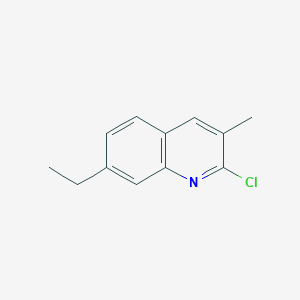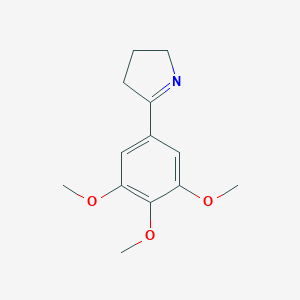
5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole is a compound that features a pyrrole ring substituted with a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The compound 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole, also known as MFCD09749690, is part of the trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to effectively inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group, to which MFCD09749690 belongs, has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction with its targets leads to changes in the molecular structures of these targets, affecting their function and activity .
Biochemical Pathways
The TMP group affects various biochemical pathways through its interaction with its targets. For instance, by inhibiting tubulin, it affects the formation of microtubules, which are essential components of the cell’s cytoskeleton . By inhibiting Hsp90, it affects protein folding and stability . By inhibiting TrxR, it affects the redox state of cells . These effects on different biochemical pathways lead to downstream effects on cell function and viability .
Pharmacokinetics
The tmp group, to which this compound belongs, is known to be incorporated in a wide range of therapeutically interesting drugs Therefore, it is likely that MFCD09749690 shares similar ADME properties with these drugs
Result of Action
The result of MFCD09749690’s action is the inhibition of its targets, leading to changes in cell function and viability . For instance, its inhibition of tubulin can lead to the disruption of the cell’s cytoskeleton, affecting cell shape and division . Its inhibition of Hsp90 can lead to the misfolding of proteins, affecting their function . These effects can lead to the death of cancer cells, making MFCD09749690 a potential anti-cancer agent .
Action Environment
The action of MFCD09749690 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Other factors, such as temperature and the presence of other chemicals, can also affect its action
Biochemical Analysis
Biochemical Properties
The 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole compound has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported that this compound can inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These interactions are primarily due to the unique structure of the compound, which allows it to fit into the active sites of these enzymes and proteins .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence various cellular processes . For example, it has been reported to inhibit ERKs phosphorylation, which is a key process in cell signaling pathways . Additionally, it has been found to trigger caspase activation, which is a crucial step in the process of programmed cell death or apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level . For instance, it has been found to bind to the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to the inhibition of tubulin polymerization . This interaction is believed to be responsible for the compound’s notable anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. One common method is the acid-catalyzed condensation reaction, where 3,4,5-trimethoxybenzaldehyde reacts with pyrrole in the presence of an acid catalyst to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrole ring.
Scientific Research Applications
5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: Compounds like 3,4,5-trimethoxyphenyl acrylamides and 3,4,5-trimethoxycinnamamide derivatives share structural similarities and exhibit comparable biological activities.
Pyrrole derivatives: Other pyrrole-based compounds, such as pyrrole-2,5-dione derivatives, also display diverse biological activities.
Uniqueness
5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole is unique due to the presence of both the trimethoxyphenyl group and the pyrrole ring, which together contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways that are not observed with other similar compounds .
Properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-15-11-7-9(10-5-4-6-14-10)8-12(16-2)13(11)17-3/h7-8H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDXQEIAFVSUHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542229 |
Source


|
| Record name | 5-(3,4,5-Trimethoxyphenyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102705-35-1 |
Source


|
| Record name | 5-(3,4,5-Trimethoxyphenyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide](/img/structure/B25008.png)
